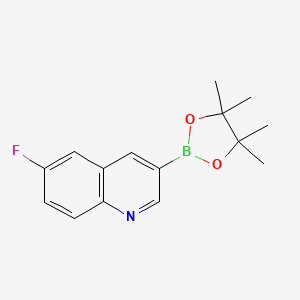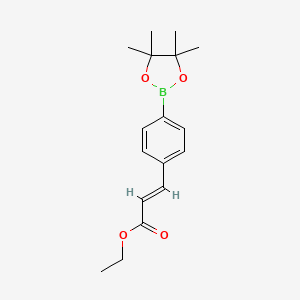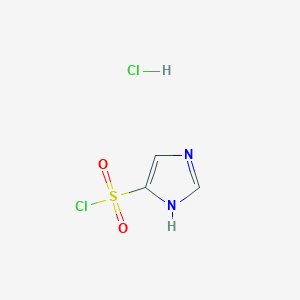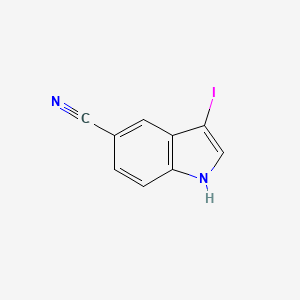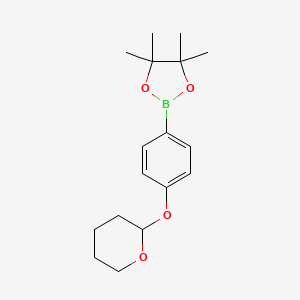
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its versatile applications in various fields, particularly in organic synthesis. It is commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acids and their esters, including this compound, are known to interact with their targets through the formation of covalent bonds, which can result in significant changes in the target molecules .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a boronic acid (or ester) and an organic halide in the presence of a base and a palladium catalyst .
Pharmacokinetics
It’s known that the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this molecule belongs, is influenced by the ph of the environment and the substituents in the aromatic ring . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors.
Result of Action
The formation of carbon-carbon bonds through the suzuki–miyaura reaction can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects depending on their structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and the presence of other molecules. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with an appropriate phenol derivative under the influence of a base such as potassium carbonate. The reaction conditions usually require a solvent like toluene and elevated temperatures, often around 80-100°C, to ensure efficient conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for cost efficiency, yield, and purity. Continuous flow processes and the use of automated reactors can enhance scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane primarily undergoes:
Coupling Reactions: Notably in Suzuki coupling, where it reacts with aryl halides.
Substitution Reactions: The tetrahydropyranyl group can be replaced under acidic conditions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., NaOH, K2CO3), and a polar solvent (e.g., DMF, THF).
Substitution: Acids like hydrochloric acid or sulfuric acid.
Major Products
The major products depend on the reaction conditions but typically include biaryl compounds in coupling reactions and deprotected phenols in substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used extensively for synthesizing complex organic molecules.
Materials Science: In the creation of polymers and other advanced materials.
Biology and Medicine
Drug Development: Used in the synthesis of pharmaceutical compounds.
Bioconjugation: Facilitates the attachment of biological molecules to various substrates.
Industry
Fine Chemicals: Production of fine chemicals for various applications.
Electronics: In the synthesis of materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-hydroxyphenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane stands out due to the presence of the tetrahydropyranyl group, which provides additional stability and protection during reactions. This makes it particularly useful in complex synthetic routes where protecting groups are essential.
That covers the detailed aspects of this fascinating compound
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKLUMIQYINQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728604 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-38-7 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


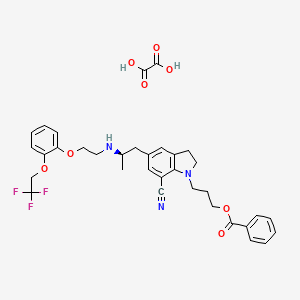
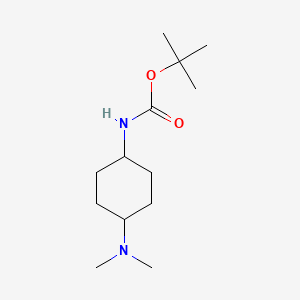
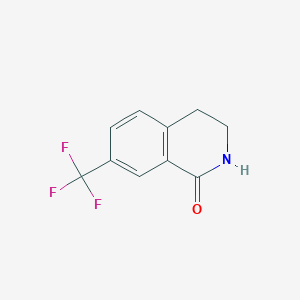
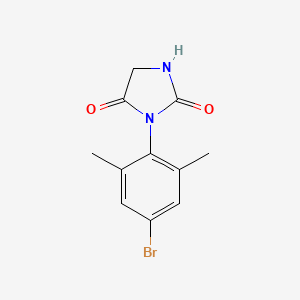

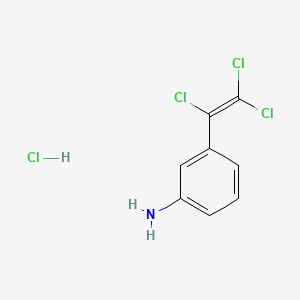

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
